DES(2-methylbutanoyl)pravastatin
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6,8-dihydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O6/c1-10-2-3-11-6-13(20)8-16(22)18(11)15(10)5-4-12(19)7-14(21)9-17(23)24/h2-3,6,10,12-16,18-22H,4-5,7-9H2,1H3,(H,23,24)/t10-,12+,13+,14+,15-,16-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDADMCPDUNEBIX-CGDZNSRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC2=CC(CC(C2C1CCC(CC(CC(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C=CC2=C[C@H](C[C@@H]([C@@H]2[C@H]1CC[C@H](C[C@H](CC(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164694 | |
| Record name | DES(2-methylbutanoyl)pravastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151006-03-0 | |
| Record name | DES(2-methylbutanoyl)pravastatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151006030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DES(2-methylbutanoyl)pravastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DES(2-METHYLBUTANOYL)PRAVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I60PGP691 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Structural Characterization and Stereochemical Aspects of Des 2 Methylbutanoyl Pravastatin
Chemical Nomenclature and Systematic Identification
DES(2-methylbutanoyl)pravastatin is systematically identified by its IUPAC name: (3R,5R)-7-((1S,2S,6S,8S,8aR)-6,8-dihydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)-3,5-dihydroxyheptanoic acid . allmpus.comnih.gov This formal nomenclature precisely describes the complex three-dimensional arrangement of the molecule.
The compound is also recognized by several other identifiers, which are crucial for its unambiguous identification in scientific literature and databases. These are summarized in the table below.
| Identifier | Value | Source(s) |
| CAS Number | 151006-03-0 | allmpus.comallmpus.com |
| Molecular Formula | C18H28O6 | allmpus.comallmpus.com |
| Molecular Weight | 340.41 g/mol | allmpus.comallmpus.com |
| Synonyms | Des(2-methylbutyryl) Pravastatin (B1207561), Pravastatin Impurity F | nih.govallmpus.com |
| InChI | InChI=1S/C18H28O6/c1-10-2-3-11-6-13(20)8-16(22)18(11)15(10)5-4-12(19)7-14(21)9-17(23)24/h2-3,6,10,12-16,18-22H,4-5,7-9H2,1H3,(H,23,24)/t10-,12+,13+,14+,15-,16-,18-/m0/s1 | finetechnology-ind.com |
| InChIKey | ZDADMCPDUNEBIX-CGDZNSRRSA-N | finetechnology-ind.com |
| SMILES | C[C@H]1C=CC2=CC@@HCC@H[C@@H]2[C@H]1CCC@@HCC@@HCC(=O)O |
Elucidation of Molecular Structure and Stereochemistry
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For compounds related to pravastatin, collision-activated decomposition (CAD) mass spectra can reveal characteristic fragmentation pathways, aiding in structural confirmation.
The stereochemistry of this compound is explicitly defined in its IUPAC name, indicating a specific three-dimensional arrangement of its atoms. This defined stereochemistry is identical to the core structure of pravastatin itself, which is a crucial aspect for its classification as a related impurity. The stereochemical integrity is confirmed during its synthesis as a reference standard and is vital for its use in analytical methods designed to detect and quantify impurities in pravastatin.
Comparative Structural Analysis with Pravastatin
The primary structural difference between this compound and its parent compound, pravastatin, lies in the absence of the 2-methylbutanoyl side chain. Pravastatin is formally a carboxylic ester, resulting from the condensation of (S)-2-methylbutyric acid with the hydroxyl group at the C8 position of the hexahydronaphthalene (B12109599) ring system. allmpus.com In contrast, this compound possesses a hydroxyl group (-OH) at this same position.
The following table provides a direct comparison of the key structural features of the two compounds.
| Feature | This compound | Pravastatin | Source(s) |
| IUPAC Name | (3R,5R)-7-((1S,2S,6S,8S,8aR)-6,8-dihydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)-3,5-dihydroxyheptanoic acid | (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylbutanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid | allmpus.comallmpus.com |
| Molecular Formula | C18H28O6 | C23H36O7 | allmpus.comallmpus.com |
| Molecular Weight | 340.41 g/mol | 424.53 g/mol | allmpus.comallmpus.com |
| Side Chain at C8 | Hydroxyl group (-OH) | (2S)-2-methylbutanoyl group | allmpus.com |
Mechanisms of Formation and Biotransformation Pathways
Enzymatic Degradation Hypotheses
The structural vulnerability of pravastatin (B1207561) to certain enzymes in biological systems is a key factor in the formation of DES(2-methylbutanoyl)pravastatin.
Pravastatin is a carboxylic ester, a product of the formal condensation of (S)-2-methylbutyric acid with the hydroxyl group on the decalin ring system of the core molecule. nih.gov This ester linkage is susceptible to hydrolysis by esterase enzymes present in the body. The primary action of these enzymes would be to cleave this bond, releasing the (S)-2-methylbutyric acid side chain and leaving the core structure, which is this compound. While the metabolism of pravastatin is noted to have minimal intervention from cytochrome P450 enzymes, enzymatic hydrolysis of the ester bond remains a plausible metabolic route. drugbank.com
The biotransformation of pravastatin in humans is known to involve multiple pathways, including oxidation of the ester side chain. psu.edu This oxidative process could potentially lead to intermediates that are unstable and subsequently break down, resulting in the loss of the 2-methylbutanoyl group and the formation of this compound. While specific enzymes responsible for this side chain oxidation are not fully elucidated, this pathway represents a recognized route for pravastatin metabolism that could yield the compound . psu.edu
Non-Enzymatic Degradation Mechanisms
Outside of biological systems, pravastatin is susceptible to degradation under various environmental conditions, which can also lead to the formation of this compound.
Forced degradation studies have demonstrated that pravastatin is prone to hydrolysis under both acidic and alkaline conditions. researchgate.netresearchgate.net The ester linkage of the 2-methylbutanoyl side chain is a primary target for this chemical hydrolysis. In acidic or alkaline environments, the ester bond can be cleaved, yielding this compound and 2-methylbutyric acid. Studies have shown that under hydrolytic stress, a significant degradation product is formed corresponding to the loss of this side chain. researchgate.net
Table 1: Pravastatin Degradation Under Hydrolytic Stress
| Condition | Degradation Products | Reference |
| Acidic Hydrolysis | Multiple degradation products, including the 8-hydroxy derivative (loss of the 2-methylbutanoyl group). | researchgate.net |
| Alkaline Hydrolysis | One major degradation product. | researchgate.net |
Pravastatin has been shown to degrade under photolytic stress, particularly when exposed to UV light. researchgate.net While the specific degradation products of photolysis are numerous, the energy input from light can be sufficient to induce cleavage of chemical bonds, including the ester linkage of the side chain. Oxidative stress is another condition under which pravastatin can degrade, although it is generally considered more stable to oxidation compared to hydrolysis and photolysis. researchgate.net
Formation as a Product of Pravastatin Biosynthesis or Degradation
This compound has been identified as an impurity in pravastatin sodium, designated as "Pravastatin Sodium Impurity F" by the European Pharmacopoeia. drugfuture.com This indicates that its formation can occur during the manufacturing process or as a degradation product upon storage. Pravastatin itself is produced via a two-step fermentation process, which begins with the microbial production of compactin (ML-236B) by Penicillium citrinum. nih.govnih.gov This is followed by a microbial hydroxylation step using Streptomyces carbophilus to produce pravastatin. nih.govnih.gov It is plausible that this compound could arise as a byproduct during these fermentation steps, either through incomplete synthesis or the action of microbial enzymes on the pravastatin molecule. It could also form as a degradation product within the fermentation broth or during subsequent purification and storage. chem-soc.si
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Identification
Chromatographic techniques are fundamental in the analysis of pharmaceutical impurities, providing the necessary separation from the active pharmaceutical ingredient (API) and other related substances. For a compound like DES(2-methylbutanoyl)pravastatin, which is structurally similar to pravastatin (B1207561), high-resolution chromatographic methods are essential.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of statins and their impurities. nih.govjapsr.inmdpi.com Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a non-polar stationary phase and a polar mobile phase. For the analysis of pravastatin and its impurities, C18 columns are frequently employed. nih.govmdpi.com
A typical HPLC method for the analysis of pravastatin-related compounds would involve a gradient elution to ensure adequate separation of all components. The mobile phase often consists of a mixture of an aqueous buffer (such as acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govjapsr.in Detection is commonly performed using a UV detector, with the wavelength set to the maximum absorbance of the chromophore in the molecule. nih.govmdpi.com However, since this compound lacks the chromophore present in pravastatin, alternative detection methods or derivatization may be necessary for sensitive UV detection. nih.gov
Table 1: Illustrative HPLC Parameters for the Analysis of Pravastatin and Related Impurities
| Parameter | Condition |
| Column | Zorbax ODS (250×4.6 mm, 5 µm) japsr.in |
| Mobile Phase | 0.1% formic acid in water (pH 3) and methanol (50:50, v/v) japsr.in |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | UV at 238 nm (for chromophoric impurities) japsr.inmdpi.com |
| Injection Volume | 10 µL nih.gov |
| Column Temperature | Ambient nih.gov |
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. mdpi.com This is achieved by using columns with smaller particle sizes (<2 µm), which requires instrumentation capable of handling higher backpressures. mdpi.com For the analysis of complex mixtures of drug impurities, UPLC is particularly valuable.
A UPLC method for this compound would provide enhanced separation from pravastatin and other closely related impurities. The principles of separation are similar to HPLC, but the shorter analysis time allows for higher throughput in quality control laboratories. mdpi.com A UPLC-MS method has been shown to be effective for the reliable detection of pravastatin impurities in process samples, API, and finished dosages. mdpi.com
Table 2: Representative UPLC Parameters for Statin Analysis
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) mdpi.com |
| Mobile Phase | Gradient of acetonitrile and 5 mM ammonium (B1175870) acetate buffer nih.gov |
| Flow Rate | 0.5 mL/min mdpi.com |
| Detection | UV at 265 nm or Mass Spectrometry mdpi.com |
| Injection Volume | 1-5 µL |
| Column Temperature | 40 °C |
Gas Chromatography (GC) is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like statins and their impurities. jfda-online.com Therefore, a derivatization step is necessary to convert the analyte into a volatile and thermally stable derivative. jfda-online.comresearchgate.net Common derivatization techniques include silylation, which targets hydroxyl and carboxylic acid functional groups. jfda-online.com
For this compound, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) could be employed to create a more volatile compound suitable for GC analysis. mdpi.com GC coupled with a mass spectrometer (GC-MS) would then provide both chromatographic separation and structural information. mdpi.com This approach can be particularly useful for confirming the identity of impurities. jfda-online.com
Mass Spectrometry (MS) for Structural Confirmation and Trace Analysis
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of pharmaceutical impurities. americanpharmaceuticalreview.com When coupled with a chromatographic separation technique like LC, it provides a powerful analytical platform.
Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are highly specific and sensitive methods for the analysis of drug impurities. nih.govchem-soc.si For this compound, LC-MS can be used to determine its molecular weight. In a study identifying an unknown impurity in pravastatin, a reversed-phase HPLC-MS method with negative atmospheric pressure chemical ionization (APCI) was used to detect an impurity with a molecular weight corresponding to a pravastatin analogue with an additional methyl group on the ester side chain. chem-soc.si
LC-MS/MS provides further structural information through the fragmentation of the parent ion. chem-soc.si By comparing the fragmentation pattern of the impurity with that of the parent drug, the site of modification can often be determined. chem-soc.si For instance, the collision-activated decomposition (CAD) mass spectrum of an impurity was found to be similar to that of statins, with key fragments indicating that the core structure was analogous to pravastatin. chem-soc.si The presence of specific fragment ions can confirm the identity of this compound.
Table 3: Typical LC-MS/MS Parameters for Statin Impurity Analysis
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive nih.gov |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification nih.govscholarsresearchlibrary.com |
| Precursor Ion (Q1) | [M-H]⁻ or [M+H]⁺ of this compound |
| Product Ion (Q3) | Specific fragment ions for structural confirmation |
| Collision Energy | Optimized for characteristic fragmentation |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound. americanpharmaceuticalreview.com This technique can differentiate between compounds with the same nominal mass but different elemental formulas.
For the identification of this compound, HRMS can be used to confirm its elemental composition with a high degree of confidence. An accurate mass measurement of the molecular ion can provide a molecular formula, which, in conjunction with fragmentation data from MS/MS, can unequivocally identify the structure. For example, in the analysis of a pravastatin impurity, an LTQ Orbitrap mass spectrometer was used to obtain accurate mass data, confirming the molecular formula of the compound. nih.gov
Table 4: Illustrative HRMS Data for a Pravastatin-Related Impurity
| Parameter | Value |
| Instrument | LTQ Orbitrap Mass Spectrometer nih.gov |
| Resolution | 30,000 - 60,000 nih.govamericanpharmaceuticalreview.com |
| Mass Accuracy | < 5 ppm americanpharmaceuticalreview.com |
| Ionization Source | Electrospray Ionization (ESI) americanpharmaceuticalreview.com |
| Mode of Operation | Positive or Negative Ion Mode nih.gov |
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation and functional group analysis of organic molecules like this compound. These techniques provide a detailed fingerprint of the molecule, enabling its identification and differentiation from the active pharmaceutical ingredient (API) and other related impurities.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For the structural elucidation of this compound, both ¹H and ¹³C NMR spectroscopy are crucial.
The key structural difference between pravastatin and this compound is the absence of the 2-methylbutanoyl ester group at the C8 position of the decalin ring system and the presence of a hydroxyl group instead. This structural modification leads to predictable changes in the NMR spectra.
¹H NMR Spectroscopy:
In the ¹H NMR spectrum of this compound, the signals corresponding to the protons of the 2-methylbutanoyl group, which are typically observed in the upfield region of the pravastatin spectrum, would be absent. Specifically, the characteristic signals for the methyl and methylene (B1212753) protons of this side chain would not be present.
Furthermore, the proton at the C8 position (H-8) would experience a significant upfield shift compared to its chemical shift in pravastatin. This is due to the removal of the deshielding effect of the adjacent ester carbonyl group. The proton of the newly formed hydroxyl group at C8 would appear as a distinct signal, the chemical shift of which would be dependent on the solvent and concentration. The integration of the proton signals would also change, reflecting the different number of protons in this compound compared to pravastatin.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides complementary information for structural confirmation. The most notable differences in the spectrum of this compound compared to pravastatin would be:
The absence of the signal for the ester carbonyl carbon of the 2-methylbutanoyl group, which typically resonates around 175 ppm in pravastatin.
The absence of signals for the carbons of the 2-methylbutanoyl alkyl chain.
A significant upfield shift of the C8 carbon signal due to the replacement of the ester linkage with a hydroxyl group.
The precise chemical shifts for this compound are not widely published. However, based on the known spectral data of pravastatin and its derivatives, the following table provides inferred ¹H and ¹³C NMR data for the key nuclei affected by the structural change. nih.govresearchgate.netmdpi.commdpi.comresearchgate.net
Inferred ¹H and ¹³C NMR Data for this compound
| Atom | Pravastatin (Observed) | This compound (Inferred) | Rationale for Change |
| ¹H NMR (ppm) | |||
| H-8 | ~5.3 | ~4.0-4.5 | Upfield shift due to removal of ester carbonyl deshielding. |
| 8-OH | - | Variable (solvent dependent) | Appearance of a new hydroxyl proton signal. |
| 2'-CH | ~2.4 | Absent | Removal of the 2-methylbutanoyl group. |
| 3'-CH₂ | ~1.5, ~1.7 | Absent | Removal of the 2-methylbutanoyl group. |
| 4'-CH₃ | ~0.9 | Absent | Removal of the 2-methylbutanoyl group. |
| 2'-CH₃ | ~1.1 | Absent | Removal of the 2-methylbutanoyl group. |
| ¹³C NMR (ppm) | |||
| C-8 | ~70 | ~65-68 | Upfield shift due to replacement of ester with hydroxyl. |
| C-1' (C=O) | ~175 | Absent | Removal of the 2-methylbutanoyl group. |
| C-2' | ~41 | Absent | Removal of the 2-methylbutanoyl group. |
| C-3' | ~26 | Absent | Removal of the 2-methylbutanoyl group. |
| C-4' | ~11 | Absent | Removal of the 2-methylbutanoyl group. |
| C-2'-Me | ~16 | Absent | Removal of the 2-methylbutanoyl group. |
Note: The inferred chemical shifts are estimations and may vary depending on the solvent and experimental conditions.
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are highly effective for identifying the functional groups present in a molecule. researchgate.netacs.org
Infrared (IR) Spectroscopy:
The IR spectrum of this compound would show distinct differences from that of pravastatin, primarily related to the ester and hydroxyl functional groups. farmaciajournal.comnih.gov
Absence of Ester Carbonyl Stretch: The strong absorption band corresponding to the C=O stretching vibration of the ester group in pravastatin, typically found in the region of 1730-1750 cm⁻¹, would be absent in the spectrum of this compound.
Presence of a Broad O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would be present, characteristic of the O-H stretching vibration of the newly formed hydroxyl group at the C8 position. The broadness of this peak is due to hydrogen bonding.
C-O Stretching: The C-O stretching vibration of the secondary alcohol at C8 would likely appear in the 1000-1200 cm⁻¹ region.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy and can be particularly useful for analyzing non-polar bonds. nih.gov
Ester Group Vibrations: Similar to IR, the Raman spectrum of this compound would lack the characteristic bands associated with the 2-methylbutanoyl ester group.
Skeletal Vibrations: Changes in the skeletal vibrations of the decalin ring might be observed due to the alteration of the substituent at C8, although these may be more subtle.
The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, allowing for the confirmation of the absence of the ester functional group and the presence of an additional hydroxyl group, which are the key structural features of this compound.
Inferred Vibrational Spectroscopy Data for this compound
| Functional Group | Pravastatin (Observed Frequency, cm⁻¹) | This compound (Inferred Frequency, cm⁻¹) | Technique |
| Ester C=O Stretch | ~1735 | Absent | IR |
| Alcohol O-H Stretch | Broad ~3400 (from other OH groups) | Broader/more intense ~3200-3600 | IR |
| Carboxylic Acid C=O Stretch | ~1710 | ~1710 | IR |
| Carboxylic Acid O-H Stretch | Broad ~2500-3300 | Broad ~2500-3300 | IR |
Orthogonal Analytical Strategy Development
To ensure the comprehensive detection and accurate quantification of impurities like this compound, the development of an orthogonal analytical strategy is paramount. youtube.com An orthogonal approach utilizes two or more independent analytical techniques that rely on different separation or detection principles. This strategy significantly reduces the risk of an impurity co-eluting with the main component or another impurity, which might go undetected by a single method.
For the analysis of statin impurities, a common orthogonal approach involves combining different chromatographic and spectroscopic techniques.
Example of an Orthogonal Strategy for this compound:
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection.
This is a widely used method for the analysis of statins and their impurities. nih.govnih.gov A C18 column with a gradient elution of acetonitrile and an acidic buffer is a typical starting point. The UV detector would be set at a wavelength where both pravastatin and this compound absorb, likely around 238 nm.
Orthogonal Method 1: HPLC with a Different Column Chemistry and/or Mobile Phase.
To introduce a different separation mechanism, a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, could be used. mdpi.com This change in selectivity can resolve impurities that might co-elute on a C18 column. Alternatively, modifying the mobile phase pH or using a different organic modifier (e.g., methanol instead of acetonitrile) can also provide orthogonality.
Orthogonal Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS).
LC-MS provides a highly specific detection method based on the mass-to-charge ratio (m/z) of the analytes. nih.govchem-soc.si This technique is invaluable for confirming the identity of known impurities and for elucidating the structure of unknown ones. For this compound, the expected molecular ion would be different from that of pravastatin, allowing for its unambiguous detection even if it co-elutes chromatographically.
By employing such an orthogonal strategy, pharmaceutical manufacturers can have a high degree of confidence in the purity profile of their pravastatin products, ensuring that impurities like this compound are effectively controlled.
Computational and Theoretical Investigations
Molecular Docking and Simulation Studies
Molecular docking and simulation studies are powerful tools to predict the binding affinity and interaction mechanisms of a ligand with a target protein. For DES(2-methylbutanoyl)pravastatin, these studies are crucial for understanding how the removal of the 2-methylbutanoyl group affects its interaction with its primary target, HMG-CoA reductase, and various transporters.
Ligand-Protein Interaction Prediction (e.g., HMG-CoA Reductase, Transporters)
Pravastatin (B1207561) exerts its cholesterol-lowering effect by competitively inhibiting HMG-CoA reductase. nih.gov The binding of statins to this enzyme involves a combination of hydrogen bonds and hydrophobic interactions. nih.gov The HMG-like moiety of statins occupies the active site, while the hydrophobic ring structures interact with a nearby hydrophobic pocket. nih.gov
The 2-methylbutanoyl side chain of pravastatin contributes to the hydrophobic interactions within the active site of HMG-CoA reductase. The removal of this group in this compound would likely lead to a reduction in these non-polar interactions, which may, in turn, decrease its binding affinity for the enzyme compared to the parent compound. The increased hydrophilicity of the metabolite, due to the exposed hydroxyl group at the C8 position, would further alter the binding profile.
Docking studies on various statins have provided insights into their binding energies, which can serve as a reference for predicting the behavior of this compound.
Table 1: Molecular Docking Scores of Various Statins with HMG-CoA Reductase
| Statin | Docking Score (kcal/mol) | Reference |
|---|---|---|
| Fluvastatin | -7.161 | niscpr.res.in |
| Cerivastatin | -5.705 | niscpr.res.in |
| Rosuvastatin | -5.688 | niscpr.res.in |
| Pravastatin | -7.4 | nih.gov |
| Atorvastatin | -8.2 | nih.gov |
Beyond HMG-CoA reductase, transporters play a critical role in the pharmacokinetics of pravastatin. Pravastatin is a substrate for various uptake and efflux transporters, including the organic anion-transporting polypeptides (OATPs) like SLCO1B1 in the liver. pharmgkb.orgnih.govnih.gov The hydrophilicity of pravastatin is a key determinant of its interaction with these transporters. nih.gov Given that this compound is more polar than its parent compound, it is conceivable that its interaction with these transporters would be different, potentially affecting its hepatic uptake and clearance.
Conformational Analysis and Molecular Dynamics Simulations
The removal of the bulky 2-methylbutanoyl ester group in this compound would introduce greater conformational freedom around the C8 position of the decalin ring. This increased flexibility could allow the molecule to explore a different conformational space compared to pravastatin, potentially leading to alternative binding modes within the active site of HMG-CoA reductase.
Molecular dynamics simulations of statin-HMG-CoA reductase complexes have been used to assess the stability of these interactions over time. nih.govnih.gov Such simulations for this compound would be invaluable in determining the stability of its complex with the enzyme and understanding the dynamic nature of the interactions. The increased polarity and flexibility of the metabolite might result in a more dynamic and less stable interaction compared to pravastatin.
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the electronic properties of molecules, which are fundamental to their reactivity and spectroscopic characteristics.
Electronic Structure and Reactivity Predictions
Theoretical studies have explored the antioxidant properties of statins and their metabolites, suggesting that they can act as free radical scavengers. chemrxiv.org The electronic structure of the decalin ring system in pravastatin is central to this activity. The substitution at the C8 position influences the electron distribution across the ring.
In this compound, the replacement of the electron-withdrawing ester group with a hydroxyl group would alter the electronic landscape of the molecule. This change could potentially enhance its antioxidant capacity by making the hydroxyl protons more readily available for donation to free radicals. Quantum chemical calculations could precisely model the bond dissociation energies and ionization potentials to quantify these effects.
Spectroscopic Property Modeling
Computational methods can predict spectroscopic properties, such as NMR and IR spectra, which can aid in the identification and characterization of molecules. researchgate.netosti.gov For this compound, we can predict significant differences in its spectra compared to pravastatin based on the structural change. A study on the hydrolytic degradation of pravastatin has identified the 8-hydroxy derivative and noted key NMR signal changes. researchgate.net
Table 2: Predicted Spectroscopic Differences between Pravastatin and this compound
| Spectroscopic Technique | Pravastatin | Predicted for this compound |
|---|---|---|
| Infrared (IR) Spectroscopy | Presence of a strong ester carbonyl (C=O) stretching band. | Absence of the ester carbonyl band; appearance of a new O-H stretching band for the C8-hydroxyl group. |
| 1H-NMR Spectroscopy | Signals corresponding to the protons of the 2-methylbutanoyl group are present. | Absence of signals for the 2-methylbutanoyl group; a significant shift in the signal for the proton at the C8 position. researchgate.net |
| 13C-NMR Spectroscopy | Presence of the ester carbonyl carbon signal. researchgate.net | Absence of the ester carbonyl carbon signal. researchgate.net |
In Silico Prediction of Formation and Degradation Pathways
This compound is a known hydrolysis product of pravastatin, particularly under alkaline conditions. researchgate.net In silico methods can be employed to model the reaction mechanism and kinetics of this hydrolysis. Statins are generally susceptible to hydrolysis, and computational models can help predict the stability of the ester linkage under various physiological and environmental conditions. colab.ws
The formation of this compound is essentially a degradation pathway for pravastatin. Forced degradation studies have shown that pravastatin degrades into several products, with the lactone form being a major product in acidic media, while the 8-hydroxy derivative (this compound) is the primary product in alkaline media. researchgate.net Computational modeling could elucidate the transition states and energy barriers for these different degradation pathways, providing a theoretical basis for the observed pH-dependent product formation.
Furthermore, understanding the formation of pravastatin itself is relevant. Pravastatin is produced via the microbial hydroxylation of compactin (mevastatin). nih.gov In silico studies have been used to engineer the enzymes involved in this biotransformation for improved efficiency and stereoselectivity.
Biological and Pharmacological Significance Investigational Aspects
Assessment of Potential HMG-CoA Reductase Inhibitory Activity
There is a lack of publicly available studies that have directly assessed the HMG-CoA reductase inhibitory activity of DES(2-methylbutanoyl)pravastatin. However, an understanding of the structure-activity relationships (SAR) of statins can provide a scientifically reasoned estimation of its potential activity.
The inhibitory activity of statins on HMG-CoA reductase is primarily attributed to the dihydroxy heptanoic acid moiety, which mimics the endogenous substrate, HMG-CoA. wustl.edunih.gov This structural feature is present in this compound. The hexahydronaphthalene (B12109599) ring system and its stereochemistry are also crucial for proper orientation and binding within the active site of the enzyme. ahajournals.org
Table 1: Comparison of Structural Features Relevant to HMG-CoA Reductase Inhibition
| Feature | Pravastatin (B1207561) | This compound | Potential Impact of Difference |
| Dihydroxy heptanoic acid moiety | Present | Present | Main pharmacophore responsible for competitive inhibition is retained. |
| Hexahydronaphthalene ring | Present | Present | The core ring structure for enzyme binding is intact. |
| 2-methylbutanoyl side chain | Present | Absent | Likely reduced binding affinity to the hydrophobic pocket of HMG-CoA reductase, potentially leading to decreased inhibitory activity. |
Evaluation of Interaction with Drug Transporters (e.g., OATP1B1, ABC Transporters)
The hepatic uptake and efflux of pravastatin are significantly mediated by drug transporters, which influences its pharmacokinetic profile and potential for drug-drug interactions. Pravastatin is a known substrate for several transporters, including the organic anion-transporting polypeptide 1B1 (OATP1B1) for hepatic uptake, and ATP-binding cassette (ABC) transporters like ABCG2 for efflux. clinpgx.orgclinpgx.org
Specific data on the interaction of this compound with these transporters are not available. However, the structural modifications, namely the absence of the 2-methylbutanoyl group, would likely alter its affinity for these transporters.
ABC Transporters: Efflux transporters like ABCG2 play a role in limiting the systemic exposure to statins. nih.gov The interaction with these transporters is also dependent on the physicochemical properties of the substrate. A change in lipophilicity and molecular shape due to the missing side chain could alter the recognition and transport of this compound by ABC transporters.
Investigation of Metabolic Fate and Further Biotransformation
The metabolic pathways of pravastatin have been well-characterized. It undergoes minimal metabolism by the cytochrome P450 (CYP) system. drugbank.com The primary routes of biotransformation include isomerization and sulfation. nih.gov
The metabolic fate of this compound has not been specifically studied. As it is structurally similar to pravastatin, lacking only the ester-linked side chain, it is conceivable that it could be a metabolite of pravastatin, formed through hydrolysis of the ester bond. Conversely, if present as an impurity in the drug substance, its own metabolism would likely follow pathways similar to pravastatin, such as isomerization and conjugation. Without the ester linkage, it would not be susceptible to the same hydrolytic cleavage as the parent drug.
Implications as an Impurity on Parent Compound Efficacy and Stability
The presence of impurities in pharmaceutical products can have significant implications for the quality, safety, and efficacy of the medication. veeprho.comganeshremedies.com Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products. resolvemass.cagmpinsiders.comfda.gov
As an impurity, this compound could potentially:
Reduce Efficacy: If present in significant amounts, it could displace the active parent compound, pravastatin, leading to a lower effective dose and potentially reduced therapeutic effect. aquigenbio.com Given the likely lower HMG-CoA reductase inhibitory activity of this compound, its presence would effectively dilute the potency of the drug product.
Affect Stability: The chemical properties of this compound may differ from pravastatin. While specific stability data is unavailable, impurities can sometimes act as catalysts for the degradation of the active pharmaceutical ingredient (API), thereby reducing the shelf-life of the product. ijprajournal.com However, being a product of hydrolysis itself, it might also be more stable under certain conditions.
Future Directions and Emerging Research Avenues
Comprehensive Mechanistic Studies of Formation Pathways
Understanding how DES(2-methylbutanoyl)pravastatin is formed is critical for controlling its presence in the final drug product. Research in this area will likely investigate two primary pathways: biosynthesis and degradation.
Biosynthetic Origin: Pravastatin (B1207561) is produced via a fermentation process involving the microbial hydroxylation of mevastatin. nih.govdrugbank.com It is plausible that this compound could arise as a biosynthetic by-product due to incomplete enzymatic reactions or the use of an alternative precursor by the microorganism. Future studies could involve analyzing the fermentation broth at various stages to detect the presence of this compound and identify the specific metabolic step responsible for its formation.
Degradation Pathway: The ester linkage of the (S)-2-methylbutyryl group on the pravastatin molecule is a potential site for chemical hydrolysis. nih.gov Forced degradation studies, where pravastatin is subjected to stress conditions such as acidic, alkaline, and neutral hydrolysis, can reveal the compound's stability profile. researchgate.net A study on pravastatin's hydrolytic stability demonstrated that its degradation is pH-dependent, with different degradation products forming in acidic versus alkaline media. researchgate.net Similar studies focused on the ester linkage could confirm if this compound is a degradation product and under what conditions its formation is favored.
Interactive Table: Potential Formation Pathways
| Pathway | Description | Investigational Method | Reference |
|---|---|---|---|
| Biosynthetic By-product | Formation during the microbial fermentation process due to incomplete enzymatic action. | Analysis of fermentation broth; genomic analysis of the producing microorganism. | nih.govdrugbank.com |
| Hydrolytic Degradation | Cleavage of the ester bond connecting the 2-methylbutanoyl side chain to the core structure. | Forced degradation studies under various pH and temperature conditions. | researchgate.net |
Advanced In Vitro and In Silico Characterization of Biological Activity
While this compound is considered an impurity, its structural similarity to the parent drug warrants an investigation into its potential biological activity. Future research should employ a combination of computational and laboratory-based methods.
In Silico Modeling: Molecular docking simulations can predict the binding affinity of this compound to HMG-CoA reductase, the primary target of statins. nih.gov By comparing its predicted binding energy and orientation within the active site to that of pravastatin, researchers can generate an initial hypothesis about its potential inhibitory activity. The absence of the side chain would likely alter its interaction with the enzyme.
In Vitro Enzyme Assays: The most direct way to assess biological activity is through in vitro HMG-CoA reductase inhibition assays. guidetopharmacology.org These experiments would determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity), providing a quantitative measure of its potency relative to pravastatin.
Transporter Interaction Studies: Pravastatin is a substrate for various drug transporters, such as organic anion transporting polypeptides (OATPs), which are crucial for its hepatic uptake. pharmgkb.org It is important to investigate whether this compound interacts with these transporters, as it could potentially compete with pravastatin and affect its pharmacokinetic profile.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing DES(2-methylbutanoyl)pravastatin?
- Answer : Synthesis requires regioselective esterification of pravastatin with 2-methylbutanoyl chloride under anhydrous conditions. Characterization involves high-performance liquid chromatography (HPLC) with UV detection to confirm purity (system suitability criteria: resolution ≥2.0 between pravastatin and its lactone form) and nuclear magnetic resonance (NMR) spectroscopy to verify the 2-methylbutanoyl moiety. For NMR, focus on distinguishing the 2-methylbutanoyl proton signals (e.g., doublet methyl groups at δ 1.11–1.12 ppm and septet methyne at δ 2.51 ppm) .
Q. How can researchers quantify this compound and its impurities in preclinical samples?
- Answer : Use reverse-phase HPLC with a C18 column and gradient elution (mobile phase: 0.05 M phosphoric acid adjusted to pH 5.0 and acetonitrile). System suitability tests must confirm resolution between pravastatin-related compounds (e.g., pravastatin lactone and methyl ester). Quantify impurities using relative retention times and response factors validated against USP reference standards .
Q. What pharmacokinetic properties distinguish this compound from unmodified pravastatin?
- Answer : The 2-methylbutanoyl esterification increases lipophilicity, potentially enhancing tissue permeability. Compare plasma half-life, volume of distribution, and clearance rates using radiolabeled analogs in animal models. Monitor hydrolysis rates to free pravastatin in plasma via LC-MS/MS, noting inter-species metabolic differences .
Advanced Research Questions
Q. How should researchers design studies to resolve contradictions in this compound’s efficacy data across in vitro and in vivo models?
- Answer : Apply a tiered approach:
- In vitro: Test dose-dependent inhibition of HMG-CoA reductase in hepatocyte models, controlling for intracellular uptake variability (e.g., use fluorescently tagged derivatives).
- In vivo: Conduct parallel studies in wild-type and LDL receptor-knockout rodents to isolate mechanisms (e.g., LDL-C reduction vs. pleiotropic effects). Use factorial ANOVA to analyze interactions between dose, metabolic conversion rates, and endpoint variability .
Q. What analytical strategies are critical for identifying degradation products of this compound under accelerated stability conditions?
- Answer : Perform forced degradation studies (acid/base hydrolysis, oxidative stress, photolysis) followed by LC-QTOF-MS to detect major degradation pathways. Prioritize identification of the lactone derivative (m/z 447.2) and 2-methylbutanoic acid adducts. Validate stability-indicating methods per ICH Q2(R1) guidelines, ensuring specificity for ≤0.1% impurity thresholds .
Q. How can researchers address interspecies variability in this compound’s placental transfer for teratogenicity risk assessment?
- Answer : Use ex vivo human placental perfusion models alongside murine pregnancy studies. Quantify maternal-fetal transfer rates using stable isotope-labeled this compound and LC-MS/MS. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human fetal exposure, integrating parameters like placental efflux transporter expression (e.g., ABCG2) .
Methodological Considerations
- Data Contradiction Analysis : When conflicting efficacy data arise, use meta-regression to assess covariates (e.g., baseline HDL-C levels, study duration) and publication bias (Egger’s test). For mechanistic contradictions, employ siRNA knockdowns or CRISPR-edited cell lines to isolate target pathways .
- Experimental Controls : Include pravastatin and unmodified 2-methylbutanoic acid as controls to differentiate effects attributable to the prodrug vs. its metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
